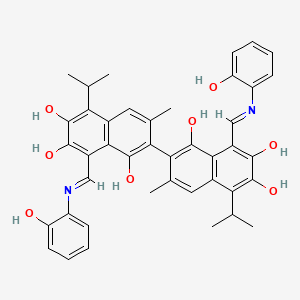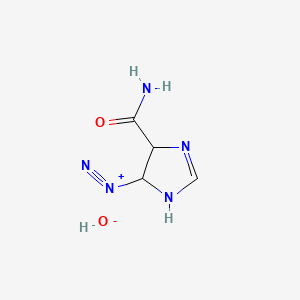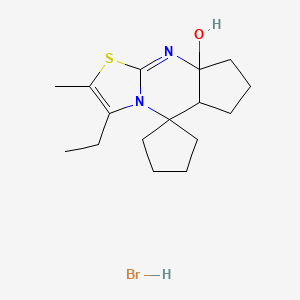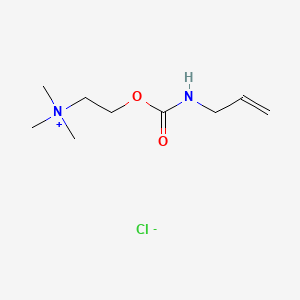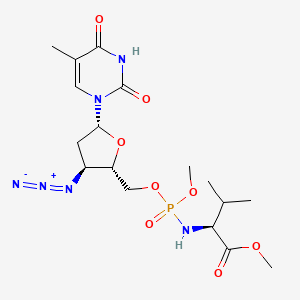
5'MeOValPO3(Me)AZT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine is a synthetic compound derived from azidothymidine, a nucleoside analog reverse-transcriptase inhibitor. Azidothymidine is primarily known for its use in the treatment of human immunodeficiency virus (HIV) infections. The modification of azidothymidine with methoxyvalyl and phosphoryl groups aims to enhance its pharmacokinetic properties and therapeutic efficacy.
Vorbereitungsmethoden
The synthesis of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine involves several steps:
Starting Material: The synthesis begins with azidothymidine.
Methoxyvalylation: Azidothymidine is reacted with methoxyvalyl chloride in the presence of a base such as triethylamine to introduce the methoxyvalyl group.
Phosphorylation: The methoxyvalylated azidothymidine is then phosphorylated using phosphoryl chloride or a similar reagent under controlled conditions to obtain the final compound.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of azidothymidine with modified functional groups.
Wissenschaftliche Forschungsanwendungen
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on nucleoside analog reverse-transcriptase inhibitors and their mechanisms of action.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV.
Industry: The compound is explored for its potential in developing new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine involves its conversion to the active triphosphate form within the cell. This active form inhibits the activity of HIV reverse transcriptase by acting as a chain terminator during viral DNA synthesis. The incorporation of the compound into the growing DNA chain prevents further elongation, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral RNA template.
Vergleich Mit ähnlichen Verbindungen
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine is compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (Azidothymidine): The parent compound, known for its use in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine: A compound with comparable mechanisms of action and therapeutic applications.
The uniqueness of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine lies in its enhanced pharmacokinetic properties and potential for improved therapeutic efficacy due to the modifications introduced in its structure.
Eigenschaften
CAS-Nummer |
133252-95-6 |
|---|---|
Molekularformel |
C17H27N6O8P |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H27N6O8P/c1-9(2)14(16(25)28-4)21-32(27,29-5)30-8-12-11(20-22-18)6-13(31-12)23-7-10(3)15(24)19-17(23)26/h7,9,11-14H,6,8H2,1-5H3,(H,21,27)(H,19,24,26)/t11-,12+,13+,14-,32?/m0/s1 |
InChI-Schlüssel |
QMKMWMAUEGXEAV-QJXKVZGKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C(C)C)C(=O)OC)OC)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C(C)C)C(=O)OC)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


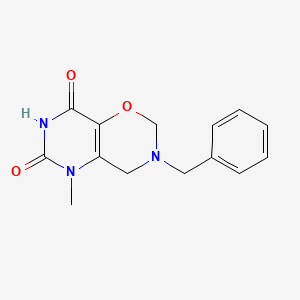
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)





